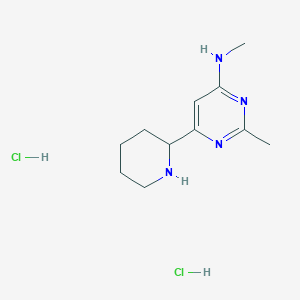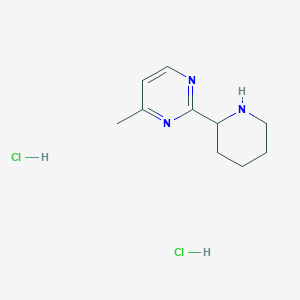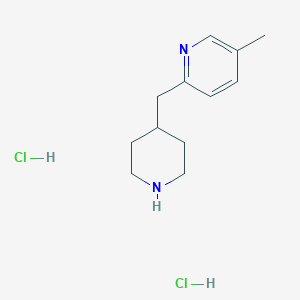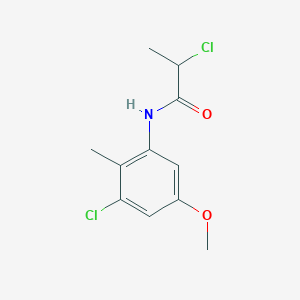
2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide
Vue d'ensemble
Description
2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide, also known as CMPMA, is an organic compound with a wide range of applications in the fields of synthetic organic chemistry and biochemistry. CMPMA is a versatile chemical intermediate used in the synthesis of drugs, dyes, and other compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated the synthesis and testing of compounds structurally related to 2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide for antimicrobial properties. For instance, arylsubstituted halogen(thiocyanato)amides containing similar fragments have been synthesized, undergoing cyclization and evaluated for antibacterial and antifungal activity, revealing potential as antimicrobial agents (Baranovskyi et al., 2018). Similarly, synthesis efforts have focused on related compounds exhibiting antibacterial and antifungal activities, contributing to the search for new therapeutic agents (Zala, Dave, & Undavia, 2015).
Herbicide Development
The compound and its analogs have been explored for their utility in developing herbicides. Studies have synthesized and tested various derivatives for herbicidal activity, finding some compounds to be effective, which aids in the design of new herbicides (Liu et al., 2007).
Chemical Property Investigation
Research has also focused on the solubility, crystallization behavior, and synthesis process optimization of related compounds. For instance, studies on the solubility of similar chloro-N-(phenyl)propanamide derivatives in various solvent mixtures contribute valuable data for the development of pharmaceuticals and agrochemicals (Pascual et al., 2017). Another study detailed the optimization of continuous crystallization processes for such compounds, providing insights into more efficient manufacturing processes (Pascual et al., 2022).
Propriétés
IUPAC Name |
2-chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-6-9(13)4-8(16-3)5-10(6)14-11(15)7(2)12/h4-5,7H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGVEJFPPSWFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)OC)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-chloro-5-methoxy-2-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Piperidin-4-yl-1-(3,4,5,6-tetrahydro-2H-[2,3']bipyridinyl-1-yl)-ethanone hydrochloride](/img/structure/B1402681.png)
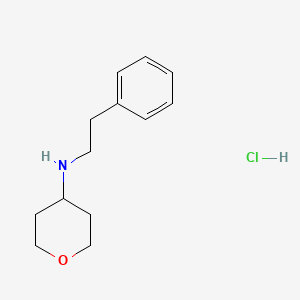
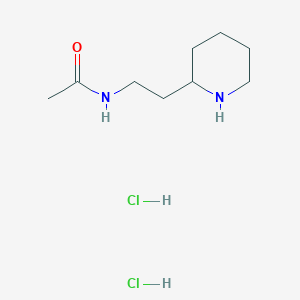
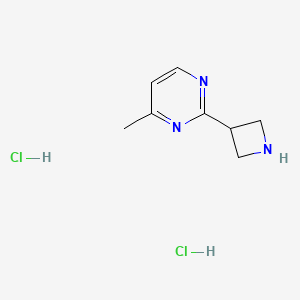
![(E)-3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde oxime](/img/structure/B1402686.png)

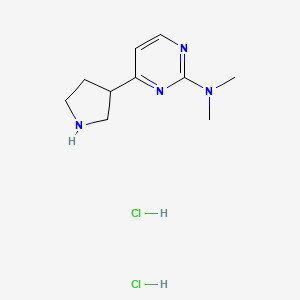
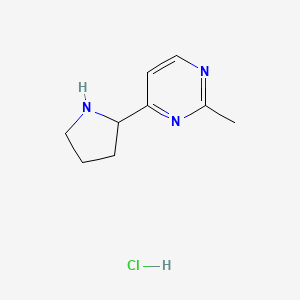
![2'-Chloro-1-methyl-1,2,3,4,5,6-hexahydro-[4,4']bipyridinyl formic acid salt](/img/structure/B1402693.png)
![2-[(4-Cyanophenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1402695.png)
![4-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402699.png)
